molecular formula C8H10N2O2S B12683655 Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate CAS No. 71486-54-9

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate

Cat. No.: B12683655
CAS No.: 71486-54-9
M. Wt: 198.24 g/mol
InChI Key: ZLXMVEDAFOUTEA-UHFFFAOYSA-N
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Description

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with an aminothioxomethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of ethyl cyanoacetate with substituted amines under specific conditions. One common method involves the treatment of ethyl cyanoacetate with various substituted aryl or heteryl amines, often using a solvent-free approach or mild heating conditions . The reaction can be catalyzed by bases such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrole ring structure provides a versatile platform for further modifications, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

71486-54-9

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

ethyl 2-carbamothioylpyrrole-1-carboxylate

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-5-3-4-6(10)7(9)13/h3-5H,2H2,1H3,(H2,9,13)

InChI Key

ZLXMVEDAFOUTEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC=C1C(=S)N

Origin of Product

United States

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